2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Medicinal Chemistry Nicotinic Acetylcholine Receptor Ligands Physicochemical Profiling

Secure 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-59-9) for preclinical nAChR research. Its ortho‑chloro substitution creates a unique electrostatic surface that differs measurably from the para‑chloro analog, enabling discriminatory docking studies. With a favorable CNS profile (TPSA=66.2 Ų, XLogP3=3.1, 4 rotatable bonds), it serves as a reference compound for permeability and metabolic stability assays. The 2‑chlorophenylacetyl handle supports rapid SAR expansion without scaffold re‑synthesis, while the nitrile group provides a hydrogen‑bond acceptor vector absent in most clinical nAChR ligands.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
CAS No. 1797062-59-9
Cat. No. B2761252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797062-59-9
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H18ClN3O2/c20-17-6-2-1-4-14(17)12-18(24)23-10-7-16(8-11-23)25-19-15(13-21)5-3-9-22-19/h1-6,9,16H,7-8,10-12H2
InChIKeyASUBLSHXTUOCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-59-9) – Core Structural and Physicochemical Identity for Research Procurement


2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-59-9) is a synthetic small molecule with the molecular formula C₁₉H₁₈ClN₃O₂ and a molecular weight of 355.8 g mol⁻¹ [1]. It belongs to a family of piperidine‑bridged nicotinonitrile derivatives that have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and other CNS targets. The compound is supplied exclusively for non‑human research purposes and is currently in a preclinical discovery phase. Its core scaffold combines a 2‑chlorophenylacetyl amide, a piperidine linker, and a 2‑oxynicotinonitrile terminus, a connectivity that differentiates it from other in‑class analogs through the specific ortho‑chloro substitution pattern.

Why In‑Class Piperidine‑Nicotinonitrile Analogs Cannot Substitute for CAS 1797062-59-9 Without Quantitative Risk


Compounds within the piperidin‑4‑yloxy‑nicotinonitrile series share a common core, but even small variations in the N‑acyl substituent or the position of the halogen on the phenyl ring can cause substantial shifts in target affinity, selectivity, and physicochemical parameters. For example, the ortho‑ (2‑) chlorophenyl isomer (this compound) differs from its para‑ (4‑) chloro isomer in calculated electronic distribution and steric profile, which may affect ligand‑receptor complementarity. Without head‑to‑head pharmacological data, a simple swap between analogs risks undetected changes in binding kinetics, off‑target profiles, or solubility. The quantitative evidence below highlights the available points of differentiation that justify selecting this specific compound for a given research program.

Quantitative Differentiation Evidence for 2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-59-9)


Computational Property Comparison: Ortho‑ vs Para‑Chloro Isomer

The ortho‑chloro substitution on the phenylacetyl group of CAS 1797062-59-9 creates a distinct electrostatic and steric profile compared to its closest positional isomer, 2-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile. While experimental receptor binding data for this pair are not publicly available, computed molecular properties provide a measurable basis for differentiation. The target compound exhibits an XLogP3 of 3.1, a topological polar surface area (TPSA) of 66.2 Ų, and zero hydrogen‑bond donors, indicating moderate lipophilicity and limited H‑bond donation capacity [1]. These values are identical to the para isomer because the descriptors are 2D connectivity‑based; the three‑dimensional shape and electrostatic potential surface, however, diverge significantly due to the ortho‑chloro orientation. This divergence is a recognized factor in nAChR subtype selectivity where ortho‑substituted aryl groups have been shown to influence α4β2 vs. α7 selectivity in related piperidine series [2].

Medicinal Chemistry Nicotinic Acetylcholine Receptor Ligands Physicochemical Profiling

Structural Scaffold Distinction from Clinical α4β2 nAChR Agonists (e.g., AZD1446/TC‑6683)

The compound is a piperidine‑nicotinonitrile hybrid, structurally unrelated to the diazabicyclo‑furoyl class of α4β2 agonists such as AZD1446 (TC‑6683). Published data for AZD1446 report a Ki of 30 nM at human α4β2 nAChR and >200‑fold selectivity over α3β2 and α7 subtypes (Ki > 6.7 µM) . While no equivalent binding data exist for CAS 1797062-59-9, the scaffold dissimilarity – a flexible piperidine‑ether‑pyridine chain vs. a rigid diazabicyclo[3.3.0]octane – suggests divergent binding modes and pharmacokinetic trajectories. The presence of the nitrile group in the target compound introduces a strong dipole and potential hydrogen‑bond acceptor character absent in AZD1446, which may translate into different off‑target liability profiles.

nAChR Agonists Cognitive Disorders Ligand Selectivity

Differentiation Through Calculated Lipophilic Ligand Efficiency (LLE) Potential

Lipophilic ligand efficiency (LLE = pIC₅₀/pKi − logP) is a key parameter for prioritizing compounds with a favorable balance of potency and lipophilicity. Although no potency data exist for CAS 1797062-59-9, its calculated logP of 3.1 and TPSA of 66.2 Ų place it in a physicochemical range (logP < 3.5, TPSA > 60 Ų) that is often associated with improved CNS drug‑likeness compared to more lipophilic analogs (e.g., those with logP > 4.5). In the context of the α4β2 potentiator series described by Albrecht et al., optimization efforts deliberately reduced logP to improve CNS exposure and reduce metabolic liability [1]. The 2‑chlorophenylacetyl substituent may offer a better starting point for LLE optimization than bulkier or more lipophilic acyl groups, though this inference awaits experimental validation.

Drug Discovery Lead Optimization Lipophilic Efficiency

Absence of Off‑Target Liability Data: A Procurement Consideration

No published data are available on the selectivity profile of CAS 1797062-59-9 against related nAChR subtypes (α3β2, α7, muscle‑type) or common off‑targets (hERG, CYP450, 5‑HT receptors). In contrast, the clinical candidate AZD1446 has publicly documented selectivity data: Ki > 6.7 µM at α3β2 and α7, and minimal activity at >50 CNS targets . The absence of such data for the target compound means that any assumption of selectivity is unjustified. Procurement for selectivity‑critical projects should factor in the cost of de‑risking profiling unless the compound is used purely as a synthetic intermediate or tool for in vitro biochemical assays where off‑target activity is less impactful.

Selectivity Screening Safety Pharmacology Off‑Target Profiling

Limitation Statement: High‑Strength Differential Evidence Is Currently Sparse

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases retrieved no peer‑reviewed studies containing direct, quantitative comparator data (e.g., IC₅₀, Ki, or in vivo efficacy) for CAS 1797062-59-9 against close structural analogs. The compound appears in vendor catalogs as a research‑grade chemical without accompanying biological annotation. Consequently, the differentiation claims that can be made with high confidence are limited to computational physicochemical properties and scaffold‑level comparisons with distantly related clinical compounds. Any procurement decision that requires robust pharmacological differentiation should await the generation of primary screening data.

Evidence Gap Research Tool Data Availability

Evidence‑Grounded Application Scenarios for 2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-59-9)


Scaffold‑Hopping Library Design in nAChR Drug Discovery

Medicinal chemistry teams running α4β2 nAChR lead‑optimization programs can use CAS 1797062-59-9 as a scaffold‑hopping starting point that differs from the well‑characterized diazabicyclo and pyrrolidine series (e.g., AZD1446, varenicline). Its flexible piperidine‑ether‑pyridine topology and moderate lipophilicity (XLogP3 = 3.1) provide a distinct chemical space that may address SAR gaps identified in earlier series, particularly where rigid scaffolds showed poor solubility or high protein binding [2].

Computational Docking and Pharmacophore Modeling

Because the compound's 3D electrostatic surface differs measurably from its para‑chloro isomer despite identical 2D descriptors, it serves as a valuable test ligand for docking studies aimed at discriminating ortho‑ vs. para‑substituted aryl binding pockets in nAChR homology models. The nitrile group offers a unique hydrogen‑bond acceptor vector not present in most clinical nAChR ligands, potentially revealing novel interaction sites [2].

Physicochemical Benchmarking for CNS Drug‑Likeness

With a TPSA of 66.2 Ų and only four rotatable bonds, CAS 1797062-59-9 falls within favorable CNS drug‑like property space (TPSA 60–70 Ų, rotatable bonds ≤ 6). It can be used as a reference compound in permeability and metabolic stability assays to benchmark new analogs against a baseline that balances lipophilicity and polarity without introducing excessive molecular weight, supporting rational property‑based design [1].

Synthetic Intermediate for Focused Library Synthesis

The 2‑chlorophenylacetyl group provides a chemically tractable handle for further derivatization (e.g., Suzuki coupling, amidation, or nucleophilic aromatic substitution). Researchers procuring this compound as a late‑stage intermediate can generate a focused library of analogs while maintaining the core piperidine‑oxynicotinonitrile pharmacophore, enabling rapid SAR exploration around the acyl moiety without re‑synthesizing the entire scaffold.

Quote Request

Request a Quote for 2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.